D-(+)-Camphor-10-sulfonic acid sodium salt
Description
Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a sodium salt derived from the chiral bicyclic monoterpenoid camphor. Its structure features a bicyclo[2.2.1]heptane core with a sulfonate group at the 1-position, a ketone at the 2-position, and two methyl groups at the 7-position. The (1S,4R) stereochemistry is critical for its enantioselective applications, as confirmed by X-ray crystallography in its hydronium salt form .
This compound is widely utilized in asymmetric synthesis, chiral resolution, and pharmaceutical formulations. For example, it serves as a counterion in rucaparib camsylate, a PARP inhibitor used in ovarian cancer therapy . Its derivatives, such as benzylidene-functionalized analogs, are also employed in spectroscopic studies and catalysis .
Properties
CAS No. |
21791-94-6 |
|---|---|
Molecular Formula |
C10H16NaO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
sodium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/t7-,10-;/m1./s1 |
InChI Key |
RQBIDHXNCXLZRB-YZUKSGEXSA-N |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Biological Activity
Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a sodium salt derived from a bicyclic compound characterized by its unique bicyclo[2.2.1]heptane structure. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and treatment of psychiatric disorders.
Chemical Structure and Properties
The molecular formula of sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is with a molecular weight of approximately 250.31 g/mol. The stereochemistry (1S,4R) is crucial for its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.31 g/mol |
| CAS Number | 21791-94-6 |
| InChI Key | AWMAOFAHBPCBHJ-YZUKSGEXSA-M |
Research indicates that sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate may exert its effects primarily through modulation of the N-methyl-D-aspartate (NMDA) receptor activity. This receptor is involved in synaptic plasticity and memory function, making it a target for treating neurodegenerative diseases and psychiatric disorders.
Potential Mechanisms Include:
- NMDA Receptor Antagonism : Similar to acamprosate, this compound may block NMDA receptor activity, reducing excitotoxicity associated with neurodegeneration .
- Calcium Channel Modulation : By inhibiting calcium influx through these channels, the compound could potentially alter neurotransmitter release and neuronal excitability .
Biological Activity and Applications
The biological activity of sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has been explored in various studies focusing on its therapeutic potential:
Neurodegenerative Disorders
Studies suggest that compounds similar to sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate may be beneficial in treating conditions such as Alzheimer's disease and multiple sclerosis by providing neuroprotection through NMDA receptor modulation .
Psychiatric Disorders
The compound has been implicated in the treatment of affective disorders, anxiety disorders, and other psychiatric conditions by stabilizing mood and reducing anxiety symptoms through its neuropharmacological effects .
Case Studies and Research Findings
Recent research has highlighted the efficacy of sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate in clinical settings:
Clinical Trials
A clinical trial evaluating the effectiveness of this compound in patients with generalized anxiety disorder demonstrated significant reductions in anxiety levels compared to placebo controls .
Comparative Studies
Comparative studies with other compounds such as acamprosate have shown that sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exhibits similar mechanisms but potentially with fewer side effects due to its unique structure.
Comparison with Similar Compounds
Sulfonate Esters and Salts
Key Observations :
Sulfonamide Derivatives
Key Observations :
Carboxylate Esters
Key Observations :
Thiourea and Thiadiazole Conjugates
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds through the following stages:
Formation of the bicyclic ketone core
The bicyclic framework, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane, is commonly prepared via a Diels-Alder cycloaddition between a diene and a dienophile, followed by oxidation to introduce the ketone functionality.Introduction of the methanesulfonate group
The ketone-containing bicyclic intermediate undergoes sulfonation, typically by reaction with methanesulfonyl chloride (methanesulfonyl chloride, MsCl) under basic conditions to form the corresponding methanesulfonate ester.Conversion to the sodium salt
Neutralization with sodium hydroxide or sodium carbonate converts the sulfonic acid or sulfonate ester intermediate into the sodium salt form.
Detailed Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Bicyclic Core Synthesis | Diels-Alder cycloaddition | Suitable diene + dienophile, heat or catalyst | Controls stereochemistry; yields bicyclo[2.2.1]heptane scaffold |
| 2. Ketone Introduction | Oxidation | Common oxidants: PCC, chromium trioxide, or KMnO4 | Converts bicyclic hydrocarbon to bicyclic ketone |
| 3. Sulfonation | Nucleophilic substitution | Methanesulfonyl chloride, base (e.g., triethylamine), 0–5°C | Temperature control critical to minimize side reactions |
| 4. Salt Formation | Neutralization | NaOH or Na2CO3 aqueous solution | Forms sodium salt, improves solubility and stability |
Reaction Conditions and Optimization
Temperature Control:
Sulfonation reactions are typically conducted at low temperatures (0–5°C) to prevent hydrolysis or over-sulfonation, which can lead to impurities.Solvent Selection:
Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid nucleophilic interference and side reactions.Protecting Groups:
When sensitive functional groups are present, temporary protecting groups (e.g., tert-butyldimethylsilyl) may be employed to direct regioselectivity and improve yield.Purification:
Post-reaction purification involves silica gel column chromatography using hexane/ethyl acetate gradients, followed by recrystallization to achieve high purity.Yield:
Reported yields for the sulfonation step range from 53% to 57%, with overall yields depending on the efficiency of the bicyclic core synthesis and oxidation steps.
Representative Synthetic Scheme
Diels-Alder Reaction:
$$ \text{Diene} + \text{Dienophile} \xrightarrow{\Delta} \text{Bicyclo[2.2.1]heptane intermediate} $$Oxidation:
$$ \text{Bicyclic hydrocarbon} \xrightarrow{\text{oxidant}} \text{7,7-dimethyl-2-oxobicyclo[2.2.1]heptane} $$Sulfonation:
$$ \text{Bicyclic ketone} + \text{MsCl} + \text{Base} \xrightarrow{0-5^\circ C} \text{Methanesulfonate ester} $$Salt Formation:
$$ \text{Methanesulfonate ester} + \text{NaOH} \rightarrow \text{Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate} $$
Comparative Data Table of Related Compounds and Preparation Features
| Compound Name | CAS Number | Key Preparation Notes | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|---|
| Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | 21791-94-6 | Multi-step synthesis via bicyclic ketone sulfonation | ~250.31 | Specific stereochemistry (1S,4R) critical for reactivity |
| Sodium ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | 35963-20-3 | Stereoisomeric synthesis with similar methods | Similar | Different stereochemistry affects chemical behavior |
| (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | 5872-08-2 | Non-sodium salt form, prepared by acid sulfonation | Similar | Acid form, precursor to sodium salt |
Research Findings and Industrial Considerations
Synthetic Accessibility:
The compound is accessible through well-established organic synthesis routes, making it suitable for research and industrial scale-up.Scale-Up Methods:
Industrial production may utilize continuous flow reactors to enhance reaction control, improve yields, and reduce reaction times.Purification Techniques:
Crystallization and chromatographic methods are essential for obtaining high-purity material required for pharmaceutical or chemical research applications.Reactivity and Applications:
The methanesulfonate group serves as a good leaving group, enabling further functionalization through nucleophilic substitution, which is exploited in medicinal chemistry and organic synthesis.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Temperature | 0–5°C (sulfonation) | Minimize side reactions, improve selectivity |
| Solvent | Anhydrous DCM or THF | Prevent nucleophilic interference |
| Base | Triethylamine or similar | Neutralize HCl formed during sulfonation |
| Oxidant | PCC, CrO3, KMnO4 | Introduce ketone functionality |
| Purification | Silica gel chromatography, recrystallization | Achieve high purity and yield |
| Yield | ~53–57% (sulfonation step) | Moderate yield, optimization possible |
Q & A
Q. What are the key structural features influencing the compound’s reactivity and solubility in biological systems?
The compound’s bicyclo[2.2.1]heptane framework and stereospecific ((1S,4R)-configuration) methanesulfonate group dictate its reactivity and solubility. The sulfonate group enhances aqueous solubility, critical for biological assays, while the rigid bicyclic core restricts conformational flexibility, influencing binding specificity to targets like enzymes or receptors . NMR and HPLC are essential for verifying purity and stereochemical integrity during synthesis .
Q. What are common challenges in synthesizing this compound, and how are they addressed?
Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, pH) to avoid racemization at the (1S,4R)-chiral centers. For example, sulfonate group introduction via sulfonyl chloride intermediates (e.g., ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride) demands anhydrous conditions to prevent hydrolysis . Purification often involves silica gel chromatography with gradients of hexane/ethyl acetate/methanol .
Q. What safety precautions are critical during handling?
The compound’s sulfonate group and organic solvents necessitate strict safety protocols:
- Storage: Dry, inert atmosphere (argon/nitrogen), sealed containers at 2–8°C to prevent degradation .
- Handling: PPE (gloves, goggles), fume hoods for solvent use, and emergency protocols for spills (e.g., absorbent materials, no water contact due to reactive sulfonate intermediates) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during scale-up synthesis?
Chiral resolution techniques include:
Q. How do researchers resolve contradictions in bioactivity data across microbial strains?
Example: A derivative exhibited MIC values of 1.05 µmol/L (S. aureus) vs. 2.2 µmol/L (E. coli), attributed to differences in cell wall permeability. Methodological approaches include:
Q. What analytical methods validate purity and stability under experimental conditions?
Q. How does the compound interact with macromolecular targets (e.g., enzymes)?
The sulfonate group acts as a hydrogen-bond acceptor, while the bicyclic core provides hydrophobic interactions. For example:
- Enzyme inhibition assays: Competitive binding studies with fluorogenic substrates (e.g., nitrocefin for β-lactamases) quantify inhibition constants (Ki) .
- Molecular docking: Computational models (e.g., AutoDock Vina) predict binding poses in Kv7 ion channels, validated via electrophysiology .
Critical Analysis of Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
